The bulky dimethylsilyl groups in 1,4-DMBz can hinder intermolecular interactions, potentially improving the efficiency of charge transport in OLED devices []. Research suggests that incorporating 1,4-DMBz into OLED materials could lead to brighter and more stable displays.
Similar to OLEDs, 1,4-DMBz's ability to reduce intermolecular interactions might be beneficial for OPV applications. By optimizing charge mobility within the device, 1,4-DMBz could contribute to the development of more efficient solar cells based on organic materials [].
1,4-DMBz can serve as a starting material for the synthesis of various silylated derivatives. The dimethylsilyl groups can be readily modified or replaced with other functional groups, allowing researchers to create complex organic molecules with specific properties [].
The bulky nature of the dimethylsilyl groups can be exploited in organic synthesis as a protecting group strategy. By temporarily attaching a dimethylsilyl group to a reactive site on a molecule, chemists can selectively perform reactions on other parts of the molecule without affecting the protected site. The dimethylsilyl group can then be easily removed under mild conditions [].
1,4-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula CHSi and a molecular weight of 194.42 g/mol. It is characterized by two dimethylsilyl groups attached to a benzene ring at the para positions. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 213-214 °C and a melting point of 115 °C . Its density is around 0.874 g/mL at 25 °C, and it has a flash point of 185 °F (approximately 85 °C) .
The synthesis of 1,4-bis(dimethylsilyl)benzene can be achieved through several methods:
1,4-Bis(dimethylsilyl)benzene finds applications in various fields:
Several compounds share structural similarities with 1,4-bis(dimethylsilyl)benzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1,4-Bis(trimethylsilyl)benzene | 13183-70-5 | 0.96 |
1,4-Bis(dimethyl(vinyl)silyl)benzene | 4519-17-9 | 0.90 |
(4-Bromophenyl)trimethylsilane | 6999-03-7 | 0.69 |
1,4-Bis(dimethylsilyl)benzene is unique due to its specific arrangement of silicon atoms and their influence on the chemical reactivity and physical properties compared to other similar compounds. The presence of dimethyl groups contributes to its stability and solubility characteristics, making it particularly valuable in silicone chemistry and applications requiring enhanced thermal stability.
The foundation of organosilicon chemistry traces back to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of silicon tetrachloride with diethylzinc. This discovery marked the first deliberate creation of a carbon-silicon bond, though practical applications remained elusive until the 20th century. Frederick Stanley Kipping's pioneering work between 1901 and 1937 established systematic methods for synthesizing organosilanes using Grignard reagents, culminating in the accidental discovery of silicone polymers.
A pivotal advancement occurred in 1941 with Eugene Rochow's development of the direct process, which enabled large-scale production of methylchlorosilanes from silicon metal and methyl chloride. This innovation laid the groundwork for commercial silicone production and facilitated the synthesis of complex organosilicon compounds like 1,4-bis(dimethylsilyl)benzene. The compound itself emerged as a research focus in the 1960s, when advances in hydrosilylation and disilane chemistry allowed precise control over silicon-carbon bond formation.
Irritant